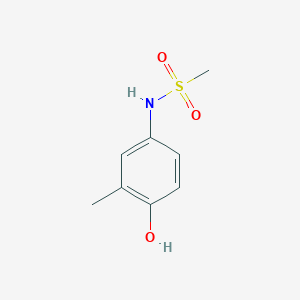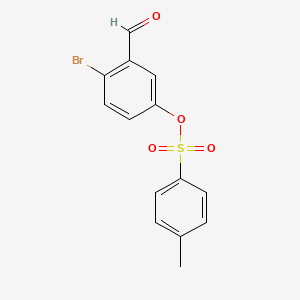
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H11BrO4S It is a derivative of benzenesulfonate, featuring a bromine atom, a formyl group, and a methylbenzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate typically involves the reaction of 4-bromo-3-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Major Products
Substitution: Substituted phenyl derivatives.
Oxidation: 4-Bromo-3-carboxyphenyl 4-methylbenzenesulfonate.
Reduction: 4-Bromo-3-hydroxyphenyl 4-methylbenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, the compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new covalent bonds. The bromine atom and formyl group play crucial roles in these interactions, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-formylbenzonitrile: Similar structure but with a nitrile group instead of the sulfonate group.
4-Bromo-3-formylphenyl acetate: Similar structure but with an acetate group instead of the sulfonate group.
4-Bromo-3-formylphenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of the methylbenzenesulfonate group.
Uniqueness
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate is unique due to the presence of both the bromine atom and the methylbenzenesulfonate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H11BrO4S |
|---|---|
Molekulargewicht |
355.21 g/mol |
IUPAC-Name |
(4-bromo-3-formylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-5-13(6-3-10)20(17,18)19-12-4-7-14(15)11(8-12)9-16/h2-9H,1H3 |
InChI-Schlüssel |
QYIVOBSXUJVSFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
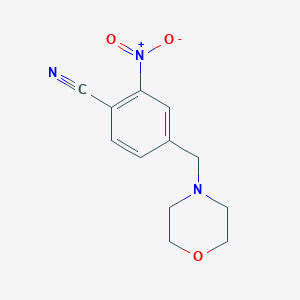
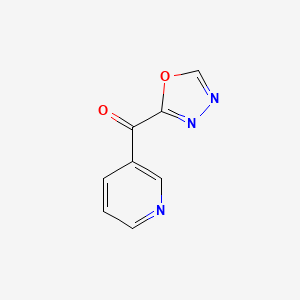
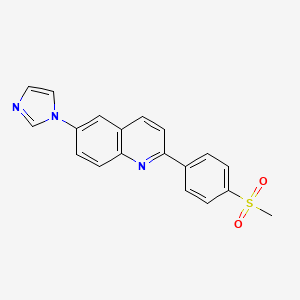
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylpiperidine-1-carboxylate](/img/structure/B13872925.png)
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)

![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)


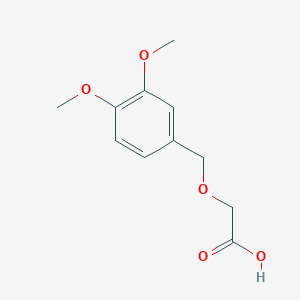
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
